3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is characterized by its benzamide core, substituted with ethoxy groups at the 3, 4, and 5 positions, and a hydrazinyl-oxoethyl group at the nitrogen atom. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Ethoxylation: Introduction of ethoxy groups at the 3, 4, and 5 positions of the benzene ring.
Amidation: Formation of the benzamide core by reacting the ethoxylated benzene with an appropriate amine.
Hydrazinylation: Introduction of the hydrazinyl-oxoethyl group through a reaction with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered oxidation states.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups in place of the ethoxy groups.
Scientific Research Applications
3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl-oxoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide
- 3,4,5-trimethoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- 3,4,5-trimethoxy-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds with methoxy groups, the ethoxy-substituted compound may exhibit different solubility, stability, and interaction with biological targets, making it a distinct and valuable compound for research.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-4-21-11-7-10(15(20)17-9-13(19)18-16)8-12(22-5-2)14(11)23-6-3/h7-8H,4-6,9,16H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBCBQDSQWWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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